1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)-
Description
This compound (CAS: 197460-26-7) is a chiral indole derivative featuring a 2,3-dihydroindole core with a p-toluenesulfonyloxy (tosyloxy) methyl substituent at the 2-position and a tert-butyl ester group at the 1-carboxylic acid position. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors or intermediates in drug synthesis . The tosyloxy group enhances electrophilicity, making it a reactive handle for further functionalization, while the tert-butyl ester provides steric protection for the carboxylic acid moiety during synthetic steps.
Properties
IUPAC Name |
tert-butyl (2S)-2-[(4-methylphenyl)sulfonyloxymethyl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-15-9-11-18(12-10-15)28(24,25)26-14-17-13-16-7-5-6-8-19(16)22(17)20(23)27-21(2,3)4/h5-12,17H,13-14H2,1-4H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXQXAFZNTWRY-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CC3=CC=CC=C3N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CC3=CC=CC=C3N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as 1H-Indole-1-carboxylic acid, 2,3-dihydro-2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2S)- is a member of the indole derivatives family, which are recognized for their diverse biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C16H21NO4S
- Molecular Weight : 335.41 g/mol
- IUPAC Name : (2S)-2-(2-hydroxy-3H-indol-3-yl)acetic acid 1,1-dimethylethyl ester
- CAS Number : Not specifically listed but falls under indole derivatives.
Biological Activity Overview
Indole derivatives have been extensively studied for their pharmacological properties. The specific compound in focus exhibits several biological activities:
1. Neuroprotective Effects
Research indicates that indole derivatives can act as activators of the Nurr1 receptor, which plays a crucial role in the development and maintenance of dopaminergic neurons. This activity suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .
2. Antitumor Activity
Indoles have shown promise in anticancer research. For instance, compounds with an indole structure have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may share these properties due to its structural similarities.
3. Antimicrobial Properties
Some studies have indicated that indole derivatives possess antimicrobial activity against a range of pathogens. This could be attributed to their ability to disrupt microbial membranes or inhibit essential microbial enzymes .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Nurr1 Activation : By activating the Nurr1 receptor, the compound may enhance dopaminergic neuron survival and function.
- Cell Cycle Modulation : Indole derivatives often interfere with cell cycle progression in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Some indoles exhibit antioxidant properties that may protect cells from oxidative stress.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Structural and Functional Differences
- Reactivity : The target compound’s tosyloxy group (p-toluenesulfonyl) is more reactive toward nucleophilic substitution compared to methylsulfonyl in CAS 127943-74-2, enabling diverse derivatization pathways .
- Stereochemistry : The (2S)-configuration distinguishes it from racemic analogues, which may exhibit divergent biological activities or metabolic stability .
- Functional Groups : Unlike the hydroxymethyl group in CAS 873657-08-0, the tosyloxy group lacks hydrogen-bonding capacity but offers superior leaving-group properties for synthetic chemistry .
NMR Spectral Comparisons
As demonstrated in , NMR analysis of indole derivatives reveals critical structural insights. For the target compound:
- Region A (positions 39–44) : Chemical shifts here are influenced by the tosyloxy group’s electron-withdrawing effects, distinct from methoxy or hydroxymethyl substituents in analogues.
- Region B (positions 29–36) : The tert-butyl ester’s steric bulk may upfield-shift adjacent protons compared to smaller esters (e.g., methyl esters) .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (), the target compound shows moderate similarity (~0.6–0.7) to other indole esters. Lower similarity (~0.4–0.5) is observed with non-sulfonated derivatives like CAS 873657-08-0, highlighting the critical role of the tosyl group in defining its chemical space .
Research Implications
The structural and functional uniqueness of the target compound positions it as a versatile intermediate in drug discovery. Its chiral center and reactive tosyl group enable enantioselective synthesis of kinase inhibitors or protease modulators. Comparative studies with analogues suggest that sulfonate-based indoles exhibit enhanced metabolic stability over hydroxymethyl derivatives, making them preferable for in vivo applications .
Q & A
Q. What are the optimal conditions for synthesizing the tert-butyl ester group in (2S)-configured indole derivatives?
The tert-butyl ester group can be synthesized via acid-catalyzed esterification. A recommended method involves refluxing the carboxylic acid precursor with tert-butanol in acetic acid using sodium acetate as a catalyst. For example, analogous indole-2-carboxylic acid derivatives were synthesized by refluxing 3-formyl-1H-indole-2-carboxylic acid with sodium acetate (1.0 equiv) in acetic acid for 2.5–3 hours, yielding crystalline products after recrystallization . Adjustments to reaction time (2–5 hours) and stoichiometry (1.1–1.2 equiv of tert-butanol) may optimize yield.
Q. How can researchers purify this compound given its solubility profile?
Purification often involves recrystallization from polar aprotic solvents. For structurally similar indole esters, a mixture of dimethylformamide (DMF) and acetic acid (1:1 v/v) effectively recrystallizes the product, removing unreacted starting materials and byproducts . Column chromatography with silica gel and ethyl acetate/hexane gradients (10–30% ethyl acetate) is also viable, as demonstrated for methyl esters of indole derivatives .
Q. What spectroscopic techniques are critical for characterizing the sulfonyloxy methyl moiety?
Key techniques include:
- ¹H NMR : The sulfonyloxy methyl group (–CH₂–O–SO₂–C₆H₄–CH₃) typically shows distinct singlet peaks for the methylene (–CH₂–) at δ 4.5–5.0 ppm and aromatic protons (4-methylphenyl) at δ 7.3–7.8 ppm .
- FT-IR : Strong absorbance bands for the sulfonate group (S=O) appear at 1170–1190 cm⁻¹ and 1360–1380 cm⁻¹ .
- LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ expected at m/z ~475–485 for this compound).
Advanced Research Questions
Q. How can contradictions in reaction yields be resolved when introducing the sulfonyloxy methyl group under varying catalytic conditions?
Contradictions often arise from competing side reactions (e.g., hydrolysis of the sulfonate ester). To mitigate this:
- Use anhydrous solvents (e.g., dry DCM or THF) and inert atmospheres (N₂/Ar) to prevent moisture ingress .
- Optimize catalyst loading (e.g., 0.1–0.5 equiv of DMAP) to accelerate sulfonylation without promoting degradation .
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) or in-situ IR to halt the reaction at peak yield .
Q. What analytical methods confirm the stereochemical integrity of the (2S)-configuration?
- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (90:10) mobile phase; retention times for (2S) vs. (2R) enantiomers differ by 1.5–2 minutes .
- X-ray Crystallography : Single-crystal analysis provides definitive proof, as demonstrated for methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate derivatives .
- Optical Rotation : Compare observed [α]D²⁵ values with literature data for related (2S)-configured indole esters (e.g., [α]D²⁵ = +15° to +25° in chloroform) .
Q. How does the tert-butyl ester group influence the compound’s stability under acidic or basic conditions?
The tert-butyl ester acts as a protective group, enhancing stability:
- Acidic Conditions : Stable below pH 3 (e.g., 0.1 M HCl), but hydrolyzes in concentrated H₂SO₄ or TFA .
- Basic Conditions : Susceptible to saponification above pH 10 (e.g., 1 M NaOH), requiring neutral pH during storage .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .
Methodological Notes
- Contradiction Analysis : If NMR signals for the tert-butyl group (δ 1.2–1.4 ppm) are obscured, use DEPT-135 or HSQC to resolve overlapping peaks .
- Scale-Up Considerations : For gram-scale synthesis, replace acetic acid with refluxing toluene to improve solubility and facilitate cooling crystallization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
